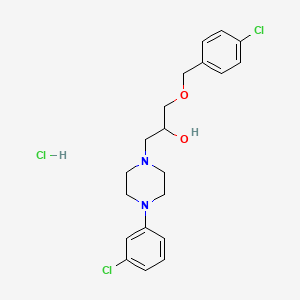

1-((4-Chlorobenzyl)oxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

This compound (CAS: 1327521-00-5, molecular formula: C₂₀H₂₅Cl₃N₂O₂, molecular weight: 431.78 g/mol) is a piperazine derivative featuring a 4-chlorobenzyloxy group and a 3-chlorophenyl-substituted piperazine moiety . While specific pharmacological data for this compound are unavailable, its structural analogs suggest applications in neurological or psychiatric disorders .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2O2.ClH/c21-17-6-4-16(5-7-17)14-26-15-20(25)13-23-8-10-24(11-9-23)19-3-1-2-18(22)12-19;/h1-7,12,20,25H,8-11,13-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBGIPVRSNEEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC(=CC=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-Chlorobenzyl)oxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting research findings, and summarizing case studies.

Chemical Structure and Properties

This compound can be classified as a piperazine derivative, which often exhibits significant biological activity. Its structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 371.32 g/mol

- IUPAC Name : this compound

The presence of chlorobenzyl and piperazine moieties contributes to its pharmacological potential.

Antibacterial Activity

Research has demonstrated that compounds similar to This compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. In one study, several synthesized derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potent inhibitory effects . This suggests potential therapeutic applications in conditions where enzyme modulation is beneficial.

Anticancer Properties

Piperazine derivatives are frequently explored for their anticancer activities. The compound has been linked to various mechanisms that may inhibit tumor growth or promote apoptosis in cancer cells. Studies have highlighted its potential in targeting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy .

Other Biological Activities

In addition to antibacterial and anticancer effects, the compound may exhibit other pharmacological activities such as:

- Anti-inflammatory : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.

- Hypoglycemic : May assist in lowering blood glucose levels, suggesting applications in diabetes management.

- Diuretic : Indicating possible benefits in fluid retention conditions.

Case Studies

Several case studies have investigated the biological activities of piperazine derivatives:

- Study on Antibacterial Activity :

- Enzyme Inhibition Study :

Data Table

Here is a summary table of key findings related to the biological activity of the compound:

Comparison with Similar Compounds

Halogen Substitution Variations

Key Structural Differences :

- Halogen Type : Replacement of chlorine with fluorine, bromine, or trifluoromethyl groups alters electronic properties and receptor binding.

- Position of Substituents : Para vs. meta positioning on the phenyl ring impacts steric and electronic interactions.

Examples :

Functional Group Modifications

Key Structural Differences :

- Ether vs. Ketone : Alcohol groups (propan-2-ol) vs. ketones influence hydrogen bonding and metabolic stability.

- Aromatic Moieties : Presence or absence of bicyclic or naphthalene groups affects steric bulk and target selectivity.

Examples :

1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol Dihydrochloride

- Molecular Formula: C₂₄H₃₄Cl₂N₂O₃

- Uniqueness: Dimethoxy groups improve solubility and may modulate serotonin receptor selectivity .

Substituent Position and Complexity

Key Structural Differences :

- Chloro-Methylphenoxy vs. Chlorobenzyloxy: Methyl groups add steric hindrance, altering pharmacokinetics.

- Bicyclic Systems : Bicyclo[2.2.1]heptane derivatives impose conformational rigidity, affecting target engagement.

Examples :

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol Dihydrochloride Molecular Formula: C₂₂H₃₁Cl₃N₂O₂ Uniqueness: Trimethylphenoxy groups increase hydrophobicity, possibly prolonging half-life .

Data Tables

Table 1: Comparison Based on Halogen Substitution

Table 2: Functional Group and Aromatic Modifications

| Compound Name | Functional Group/Aromatic Moiety | Molecular Formula | Key Pharmacological Inference |

|---|---|---|---|

| 1-(Naphthalen-1-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol HCl | Naphthalene | C₂₃H₂₅Cl₂FN₂O₂ | Enhanced receptor binding via π-π interactions |

| 1-(2,5-Dimethoxybenzyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol HCl | Dimethoxybenzyl | C₂₄H₃₄Cl₂N₂O₃ | Serotonin receptor selectivity |

Research Implications

- Structural-Activity Relationships (SAR) : Chlorine at meta positions on the piperazine ring and para positions on benzyl groups may optimize receptor binding. Fluorine or CF₃ substitutions could fine-tune pharmacokinetics .

- Synthetic Challenges : Industrial-scale production requires optimization of coupling reactions (e.g., sodium hydride-mediated alkylation) to ensure purity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.